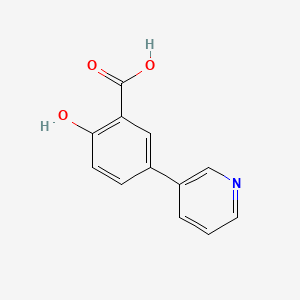

2-Hydroxy-5-(pyridin-3-yl)benzoic acid

Description

Contextualization within Bi-aryl and Salicylic (B10762653) Acid Analogues Research

2-Hydroxy-5-(pyridin-3-yl)benzoic acid is a significant molecule within the research area of bi-aryl and salicylic acid analogues. nih.gov Structurally, it is a bi-aryl compound where a pyridine (B92270) ring is connected to the 5-position of a salicylic acid moiety. This design is part of a broader strategy to enhance the therapeutic properties of salicylic acid by introducing additional aromatic systems. nih.govdovepress.com

Research has focused on designing bi-aryl analogues of salicylic acid to expand the π-electron system in a sterically distinct manner compared to naphthalene-based analogues like hydroxynaphthoic acids (HNAs). nih.govdovepress.com The goal of these structural modifications is to develop novel platforms for potential therapies for diseases related to protein misfolding. nih.govnih.gov Specifically, this compound has been synthesized and studied for its ability to ameliorate endoplasmic reticulum (ER) stress, a condition implicated in various pathologies such as β-cell apoptosis, Alzheimer's disease, and atherosclerosis. nih.govnih.gov The synthesis is often achieved through methods like palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Significance of Phenolic and Carboxylic Acid Functionalities

The bioactivity of this compound is profoundly influenced by its core functional groups: the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) groups. These groups are hallmarks of salicylic acid and its derivatives and are crucial to their chemical behavior and therapeutic potential.

The carboxylic acid group is a key determinant in drug-target interactions due to its acidity and its ability to form strong electrostatic and hydrogen bond interactions. researchgate.net This functional group can influence a drug's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties. For many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for their therapeutic effects. reachemchemicals.com

Phenolic acids, characterized by a phenol (B47542) ring and a carboxylic acid group, are known for a wide range of biological and pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov The phenolic hydroxyl group can participate in crucial hydrogen bonding with biological targets, such as enzyme receptors, which is often a key factor in a molecule's mechanism of action. reachemchemicals.com The combination of both functional groups creates a versatile chemical entity capable of engaging in multiple types of molecular interactions.

Role of the Pyridine Moiety in Molecular Architecture and Reactivity

The incorporation of a pyridine ring into the salicylic acid scaffold is a deliberate design choice that imparts specific properties to the molecule. The pyridine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous natural products, vitamins, and FDA-approved drugs. nih.govrsc.org Its presence can significantly impact the pharmacological profile of a compound. nih.gov

From a molecular architecture perspective, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. researchgate.net This feature can also improve physicochemical properties, such as enhancing water solubility, which is a critical factor for drug development. nih.gov The pyridine ring system is known to contribute to the biochemical potency and metabolic stability of drug candidates. nih.gov In the context of this compound, the pyridine ring extends the aromatic system, which can influence its electronic properties and how it interacts with cellular components. nih.gov

Overview of Research Trajectories and Multidisciplinary Relevance

The primary research trajectory for this compound has been its investigation as a modulator of endoplasmic reticulum (ER) stress. nih.govnih.gov ER stress is a cellular condition caused by the accumulation of unfolded or misfolded proteins and is linked to numerous diseases. nih.govnih.gov

Studies have shown that bi-aryl analogues of salicylic acid, including this compound, can decrease ER stress signals. nih.govnih.gov This line of research places the compound at the intersection of medicinal chemistry, cell biology, and pharmacology, with potential applications in developing treatments for neurodegenerative diseases, diabetes, and other protein misfolding disorders. nih.govbiorxiv.org The research into this and similar compounds provides a novel platform for therapies targeting ER stress-related pathologies. nih.govresearchgate.net The multidisciplinary relevance is underscored by the need to understand the compound's synthesis (chemistry), its effects on cellular pathways like the unfolded protein response (UPR) (cell biology), and its potential to treat complex diseases (pharmacology). nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

2-hydroxy-5-pyridin-3-ylbenzoic acid |

InChI |

InChI=1S/C12H9NO3/c14-11-4-3-8(6-10(11)12(15)16)9-2-1-5-13-7-9/h1-7,14H,(H,15,16) |

InChI Key |

GJSFZMHGFSKOAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Hydroxy-5-(pyridin-3-yl)benzoic Acid

The conventional synthesis of this compound primarily relies on robust cross-coupling reactions that form the critical carbon-carbon bond between the benzoic acid and pyridine (B92270) ring systems.

A prevalent and established method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This multi-step sequence involves the palladium-catalyzed reaction between a boronic acid and a halide.

The key intermediates in this pathway are typically:

Pyridin-3-ylboronic acid : This serves as the source of the pyridine moiety.

A halogenated salicylic (B10762653) acid derivative : A common choice is 5-bromo-2-hydroxybenzoic acid, which provides the functionalized benzoic acid backbone.

The general reaction sequence involves the coupling of these two key intermediates in the presence of a palladium catalyst and a base. The selection of the specific catalyst, ligands, and base is crucial for the reaction's success. An analogous palladium-catalyzed coupling reaction for a different benzoic acid derivative utilizes reagents such as palladium(II) acetate (B1210297) (Pd(OAc)₂), BINAP as a ligand, and cesium carbonate (Cs₂CO₃) as the base in a solvent like dimethylformamide (DMF). nih.gov

| Role | Compound Name | Structure |

| Intermediate 1 | 5-Bromo-2-hydroxybenzoic acid | |

| Intermediate 2 | Pyridin-3-ylboronic acid | |

| Catalyst | Palladium(II) acetate | |

| Ligand | BINAP | |

| Base | Cesium carbonate | Cs₂CO₃ |

| Product | This compound |

Optimizing the yield for the synthesis of this compound via Suzuki-Miyaura coupling requires careful control of various reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature all play significant roles in maximizing the product yield and minimizing side reactions.

For related aryl-aryl bond formations, the following conditions are often manipulated for optimization:

Catalyst and Ligand : The combination of the palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., BINAP) is critical for the efficiency of the catalytic cycle. nih.gov

Base : An appropriate base, such as cesium carbonate or potassium carbonate, is required to facilitate the transmetalation step. nih.gov The strength and solubility of the base can impact reaction rates and yields.

Temperature : The reaction is typically conducted at elevated temperatures, often between 80-120 °C, to ensure a reasonable reaction rate. nih.gov

Solvent : A polar aprotic solvent like DMF or dioxane is commonly used to dissolve the reactants and facilitate the reaction.

| Parameter | Condition | Rationale for Optimization |

| Catalyst Loading | Typically 1-5 mol% | Reducing catalyst amount lowers cost and toxicity, but too little can slow or stall the reaction. |

| Ligand Choice | Bulky electron-rich phosphines (e.g., BINAP, SPhos) | The ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. nih.gov |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The choice of base can influence the rate of transmetalation and prevent side reactions like boronic acid decomposition. nih.gov |

| Temperature | 80-120 °C | Higher temperatures increase reaction rates, but can also lead to degradation of reactants or catalysts. nih.gov |

| Reaction Time | 12-24 hours | Monitoring the reaction by techniques like TLC or LC-MS ensures it is stopped upon completion to prevent byproduct formation. |

Advanced Synthetic Strategies and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov By using microwave irradiation to heat the reaction mixture, this technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ijprdjournal.comasianpubs.org The rapid and uniform heating provided by microwaves can significantly improve the efficiency of cross-coupling reactions like the one used to form this compound. ijprdjournal.com For example, the synthesis of other benzoic acid derivatives has been achieved rapidly and in excellent yield under microwave irradiation. asianpubs.org

| Method | Typical Reaction Time | Typical Temperature | Key Advantages |

| Conventional Heating | 12 - 24 hours | 100 °C | Well-established, standard laboratory equipment. |

| Microwave Irradiation | 10 - 60 minutes | 150 - 160 °C | Rapid reaction rates, higher yields, improved energy efficiency, better process control. ijprdjournal.comasianpubs.orgmdpi.com |

In line with the principles of green chemistry, there is a growing interest in developing synthetic protocols that operate under catalyst-free and solvent-free conditions. nih.gov

Catalyst-Free Reactions : While the primary established route for this compound relies on a palladium catalyst, ongoing research aims to develop cross-coupling methods that use more abundant and less toxic metals or, in some cases, proceed without a metal catalyst under specific conditions (e.g., high temperature).

Solvent-Free Reactions : Performing reactions without a solvent (neat) or in the solid state reduces waste and simplifies purification. Microwave irradiation is particularly effective for promoting solvent-free reactions, as it can directly heat the reactants, leading to a reaction. nih.gov

These approaches represent a significant step towards more sustainable chemical manufacturing by minimizing waste and avoiding the use of volatile organic compounds.

The use of novel green solvents and alternative energy sources represents another frontier in advanced synthesis.

Deep Eutectic Solvents (DESs) : DESs are a new class of green solvents formed by mixing a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, with a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nih.govresearchgate.net They are often biodegradable, non-toxic, and have low vapor pressure, making them an attractive alternative to traditional organic solvents. nih.govresearchgate.net The synthesis of this compound could potentially be performed in a DES to enhance its green profile.

Sonication : The application of ultrasound (sonication) can promote chemical reactions through acoustic cavitation. This energy input can lead to faster reaction rates and higher yields. researchgate.net The synthesis of DESs themselves can be achieved efficiently using ultrasound, and this technique can also be applied to accelerate reactions carried out within these green solvents. researchgate.net The combination of a DES as the solvent and sonication as the energy source offers a promising, environmentally friendly pathway for synthesis.

| Green Technique | Principle | Advantages in Synthesis |

| Deep Eutectic Solvents (DESs) | A mixture of a hydrogen bond acceptor (HBA) and donor (HBD) with a low melting point. nih.gov | Low toxicity, biodegradable, low cost, high solvation capacity. researchgate.net |

| Sonication (Ultrasound) | Use of high-frequency sound waves to induce acoustic cavitation. | Energy efficiency, reduced reaction times, can initiate or enhance reactivity. researchgate.net |

Regioselective Synthesis and Functional Group Introduction

The synthesis and functionalization of benzoic acid derivatives often require precise control over the position of incoming chemical groups, a concept known as regioselectivity. In the context of substituted benzoic acids, the existing functional groups play a crucial role in directing subsequent reactions. The carboxylic acid group, for instance, can act as a traceless directing group, guiding the introduction of new functionalities to specific positions on the aromatic ring before being potentially removed.

A key strategy for functional group introduction is direct C-H activation, which avoids the need for pre-functionalized starting materials. For example, Iridium-catalyzed C-H amidation reactions with sulfonyl azides have been developed for benzoic acids. ibs.re.kr In these reactions, the carboxylate group directs the amidation to the ortho-position. ibs.re.krnih.gov If this methodology were applied to a 3-substituted benzoic acid, amidation would occur at the C2 and C6 positions. Subsequent protodecarboxylation can then yield meta or para-substituted aniline (B41778) derivatives, products that are not directly accessible through other C-H functionalization methods. ibs.re.kr This tandem approach, combining directed amidation with decarboxylation, highlights an advanced strategy for regioselective functional group introduction. ibs.re.kr

The electronic properties of the substituents heavily influence the efficiency and outcome of these reactions. The compatibility of the catalyst system with various functional groups is a critical consideration in the design of synthetic routes. ibs.re.krnih.gov

Derivatization and Scaffold Modification

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net To overcome the drawbacks of strong Brønsted acids, various Lewis acid catalysts have been explored. Bismuth(III) compounds, for example, have shown effectiveness in catalyzing the esterification of benzoic acid with alcohols like heptanol, offering an alternative to traditional catalysts. rug.nl The reaction involves the condensation of the alcohol and the carboxylic acid, often driven to completion by removing the water formed during the reaction. rug.nliajpr.com

Amidation , the formation of an amide bond, is a cornerstone of peptide and medicinal chemistry. nih.gov Direct condensation of carboxylic acids with amines can be mediated by various coupling agents. One reported method involves the use of titanium tetrachloride (TiCl₄) with pyridine as a base. nih.gov This system facilitates the formation of an amide bond between a carboxylic acid and an amine under reflux conditions. nih.gov The reaction is thought to proceed through the formation of a reactive acylating intermediate. nih.gov Other efficient coupling agents have also been developed to promote amidation under basic conditions, allowing for the synthesis of a wide range of amide derivatives from diverse carboxylic acids and amines. researchgate.net

The table below summarizes various conditions for these reactions as applied to benzoic acid, which serve as a model for this compound.

| Transformation | Reagents & Conditions | Product Type |

| Esterification | Alcohol, Bismuth(III) catalyst, 150°C | Ester |

| Amidation | Amine, TiCl₄, Pyridine, Dichloromethane, Reflux | Amide |

| Amidation | Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF, Room Temp | Amide |

Introduction of Additional Heterocycles and Aryl Moieties

The core structure of this compound can be expanded by introducing additional cyclic systems, enhancing its structural complexity. The initial synthesis of the parent compound often involves a Suzuki coupling reaction between a boronic acid (e.g., pyridin-3-ylboronic acid) and a halogenated 2-hydroxybenzoic acid. ontosight.ai This same principle can be used to introduce a wide variety of other aryl and heteroaryl groups by simply changing the boronic acid component.

Further derivatization can build upon the 2-hydroxybenzoic acid scaffold. For instance, derivatives of 4-aminosalicylic acid (a positional isomer) can be converted into reactive intermediates like isothiocyanates. nih.gov These intermediates can then be reacted with various amines, including those bearing heterocyclic motifs like thiazole, to generate more complex structures. nih.gov A typical reaction involves condensing a 4-isothiocyanato-2-hydroxybenzoic acid intermediate with an amino-thiazole derivative in a solvent such as pyridine at elevated temperatures. nih.gov This strategy effectively appends a new heterocyclic ring system to the benzoic acid core via a thiourea (B124793) linker. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Strategies

The reactivity of the two aromatic rings in this compound towards substitution reactions is governed by the electronic nature of their substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is highly activated towards electrophiles due to the strong electron-donating effect of the hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions (C3 and C5). The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, making the positions ortho to it the most reactive. Since the C5 position is already occupied by the pyridine ring, electrophilic substitution is strongly favored at the C3 position. A relevant example is the nitration of 2-hydroxybenzoic acid derivatives, which can lead to compounds such as 2-Hydroxy-5-nitrobenzoic acid, demonstrating the susceptibility of the ring to electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring, being an electron-deficient heterocycle, is more susceptible to nucleophilic attack than the benzene ring, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The benzene ring in this compound is electron-rich due to the hydroxyl group and is therefore generally unreactive towards nucleophiles unless a strong electron-withdrawing group and a suitable leaving group are present at the reaction site.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of 2-Hydroxy-5-(pyridin-3-yl)benzoic acid, offering precise insights into the proton and carbon environments, their connectivity, and potential dynamic equilibria such as tautomerism.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental confirmation of the molecular structure. While specific experimental data for this exact compound is not widely published, the chemical shifts can be reliably predicted based on the well-understood effects of the substituents on both the salicylic (B10762653) acid and pyridine (B92270) rings.

The ¹H NMR spectrum is expected to show distinct signals for each of the seven aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The acidic protons typically appear as broad singlets at the downfield end of the spectrum (>10 ppm) and are readily exchanged in the presence of D₂O. docbrown.info The protons on the salicylic acid moiety (H3, H4, H6) will exhibit splitting patterns consistent with their ortho and meta relationships. Similarly, the four protons on the pyridine ring will show characteristic shifts and couplings for a 3-substituted pyridine.

The ¹³C NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carboxyl carbon (C7) is expected at the most downfield position (~170-175 ppm), while the carbon bearing the hydroxyl group (C2) will also be significantly deshielded. docbrown.info The remaining aromatic carbons will appear in the typical range of 110-160 ppm.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | ~12.0 - 13.0 | br s | Broad signal, concentration-dependent, exchanges with D₂O. |

| -OH | ~9.0 - 10.0 | br s | Broad signal, exchanges with D₂O. |

| H6 | ~8.1 | d | Ortho to -COOH, meta to pyridyl. |

| H4 | ~7.8 | dd | Ortho to pyridyl, meta to -OH and -COOH. |

| H3 | ~7.1 | d | Ortho to -OH, meta to pyridyl. |

| H2' | ~8.9 | d | Proton on pyridine ring, ortho to Nitrogen. |

| H6' | ~8.6 | dd | Proton on pyridine ring, ortho to Nitrogen. |

| H4' | ~8.1 | dt | Proton on pyridine ring, para to Nitrogen. |

| H5' | ~7.5 | dd | Proton on pyridine ring, meta to Nitrogen. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C7 (-COOH) | ~172 | Carboxylic acid carbon. |

| C2 (-OH) | ~160 | Carbon attached to the hydroxyl group. |

| C5 (-pyridyl) | ~138 | Carbon attached to the pyridine ring. |

| C1 | ~118 | Carbon attached to the carboxyl group. |

| C4 | ~125 | Aromatic CH. |

| C6 | ~122 | Aromatic CH. |

| C3 | ~119 | Aromatic CH. |

| C2' | ~150 | Pyridine ring CH. |

| C6' | ~148 | Pyridine ring CH. |

| C4' | ~135 | Pyridine ring CH. |

| C5' | ~124 | Pyridine ring CH. |

| C3' | ~133 | Pyridine ring quaternary carbon. |

Multidimensional NMR Techniques for Complex Architectures

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular architecture, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent protons on the benzoic acid ring (H3-H4, H4-H6) and on the pyridine ring (H4'-H5', H5'-H6'). This allows for the definitive assignment of protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal predicted at ~8.1 ppm (H6) would show a cross-peak to the carbon signal at ~122 ppm (C6), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connection between the two aromatic rings. It shows correlations between protons and carbons that are two or three bonds away. The key expected correlations would be between the pyridine protons H2' and H4' and the benzoic acid carbon C5, confirming the C5-C3' bond. Further correlations, such as from H4 and H6 on the benzoic ring to C5, would solidify the substitution pattern.

Spectroscopic Analysis of Tautomeric Forms (e.g., Enol-Keto Tautomerism)

The structure of this compound presents the possibility of prototropic tautomerism, specifically the potential for the acidic proton of the carboxyl group to transfer to the basic nitrogen atom of the pyridine ring, forming a zwitterion. This equilibrium is highly dependent on the solvent's polarity and proticity.

The presence of a significant population of the zwitterionic form would be readily detectable by NMR. Key indicators would include:

A change in the chemical shifts of the pyridine ring protons and carbons, which would become significantly deshielded due to the positive charge on the protonated nitrogen atom.

The disappearance of the characteristic sharp carboxylic acid proton signal and the appearance of a signal for the N⁺-H proton.

A shift in the ¹³C signal of the carboxyl carbon (C7) to a more shielded position, characteristic of a carboxylate anion (-COO⁻).

While the phenolic -OH group on the salicylic acid moiety could theoretically engage in keto-enol tautomerism, the aromatic enol form is overwhelmingly stable and this equilibrium is generally not observed under normal conditions. The study of tautomerism in related heterocyclic systems, such as the well-documented equilibrium between 2-hydroxypyridine (B17775) and its 2-pyridone tautomer, demonstrates the power of NMR in quantifying the populations of different forms in solution. semanticscholar.orgwuxibiology.comchemtube3d.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides detailed information about the functional groups present in this compound and the nature of the hydrogen bonding interactions that define its solid-state structure and solution behavior.

Functional Group Identification and Hydrogen Bonding Networks

The IR and Raman spectra are dominated by the characteristic vibrations of the hydroxyl, carboxyl, and pyridine functional groups.

O-H Vibrations: Two distinct O-H stretching vibrations are expected. The phenolic O-H group, involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxyl group, would likely show a broad band in the 3200-2500 cm⁻¹ region. The carboxylic acid O-H stretch is characterized by a very broad and strong absorption band, often spanning from 3300 cm⁻¹ to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded cyclic dimers formed by carboxylic acids in the solid state and in non-polar solvents. researchgate.net

C=O Vibration: The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a very strong band in the IR spectrum, typically appearing between 1710 and 1680 cm⁻¹ for aromatic acids. rasayanjournal.co.in Its exact position is sensitive to the intramolecular hydrogen bond.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations, including C=C and C=N stretching modes in the 1600-1400 cm⁻¹ region and ring breathing modes. aps.org

C-O Vibrations: The C-O stretching vibrations from the carboxylic acid and the phenolic hydroxyl group will appear in the 1320-1210 cm⁻¹ region.

Hydrogen bonding profoundly influences the vibrational spectrum. The strong intramolecular O-H···O=C bond is a defining feature. In the solid state, it is highly probable that the molecules arrange into centrosymmetric dimers via intermolecular hydrogen bonds between their carboxyl groups, a common structural motif for benzoic acids. researchgate.net Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid or hydroxyl protons of neighboring molecules, leading to more complex supramolecular structures.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Very Strong, Broad | Characteristic broad band of H-bonded dimer. |

| O-H Stretch (Phenolic, Intramolecular H-bond) | 3200 - 2500 | Medium, Broad | Overlaps with carboxylic O-H stretch. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Signals from both benzene (B151609) and pyridine rings. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Very Strong | Position influenced by conjugation and H-bonding. rasayanjournal.co.in |

| Aromatic C=C/C=N Stretch | 1610 - 1450 | Medium to Strong | Multiple bands from both aromatic rings. |

| C-O Stretch | 1320 - 1210 | Strong | Coupled C-O stretch and O-H in-plane bend. |

| O-H Out-of-Plane Bend | ~920 | Medium, Broad | Characteristic of carboxylic acid dimers. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Fingerprint region, sensitive to substitution pattern. |

Conformational Analysis via Vibrational Signatures

The primary source of conformational flexibility in this compound is the rotation about the single bond connecting the phenyl and pyridyl rings (the C5-C3' bond). This rotation determines the dihedral angle between the planes of the two aromatic rings.

Similar to other biphenyl-type compounds, a fully planar conformation is likely disfavored due to steric repulsion between the ortho hydrogens on the adjacent rings (H4/H6 on the benzoic ring and H2'/H4' on the pyridine ring). libretexts.orgic.ac.uk Consequently, the molecule is expected to adopt a twisted, non-planar conformation in its lowest energy state.

Different rotational conformers (rotamers) may exist as local energy minima. These distinct spatial arrangements can, in principle, be identified by vibrational spectroscopy. While the differences in the spectra of various rotamers are often subtle, they can manifest as shifts in frequency or changes in intensity for certain vibrational modes, particularly the low-frequency skeletal modes in the fingerprint region. scielo.br The analysis is often supported by quantum chemical calculations (like DFT), which can predict the vibrational spectra for different conformers, allowing for a comparison with experimental IR and Raman data to determine the dominant conformation in the sample. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to analyze the electronic transitions within a molecule. For an aromatic compound like this compound, which contains multiple chromophores (the benzoic acid, hydroxyl, and pyridine groups), the UV-Vis spectrum is expected to be complex and informative.

Electronic Transitions and Chromophoric Behavior

The electronic spectrum of this compound would be dominated by π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The key chromophores are the benzene ring, the carboxyl group, the phenolic hydroxyl group, and the pyridine ring. The conjugation between the salicylic acid moiety and the pyridine ring creates an extended π-system. This conjugation is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores.

The primary absorption bands would likely arise from the π → π* transitions within the delocalized system of the entire molecule. The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons also allows for n → π* transitions, which are typically of lower intensity and may appear as shoulders on the main absorption bands. The exact wavelengths (λmax) and molar absorptivity (ε) for these transitions would need to be determined experimentally.

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of absorption bands in response to a change in solvent polarity. This phenomenon is anticipated for this compound due to its polar functional groups (hydroxyl, carboxylic acid, and the pyridine nitrogen), which can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.

Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can act as both hydrogen bond donors and acceptors. They would be expected to stabilize the ground and excited states differently, leading to shifts in the absorption maxima. For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift. For n → π* transitions, a hypsochromic (blue) shift is often observed because the lone-pair electrons are stabilized by hydrogen bonding with the solvent, increasing the energy required for excitation.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents would interact through dipole-dipole forces, also influencing the electronic transition energies.

pH Effects: The absorption spectrum of this compound would be highly sensitive to pH due to the acidic carboxylic acid and phenolic hydroxyl groups, as well as the basic pyridine nitrogen. Deprotonation of the acidic groups or protonation of the pyridine nitrogen would alter the electronic distribution and the extent of conjugation in the molecule, leading to significant shifts in the λmax values.

A systematic study would involve recording the UV-Vis spectra in a range of solvents with varying polarity to create a data table of λmax values, which is not currently available in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C12H9NO3, giving it a molecular weight of approximately 215.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]•+) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern would provide structural information. Predicted fragmentation pathways for this molecule would likely include:

Loss of a hydroxyl radical (•OH): A peak at [M-17]+ (m/z ~198) could be observed, arising from the carboxylic acid group.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO2): A peak at [M-45]+ (m/z ~170) or [M-44]+ (m/z ~171) is characteristic of benzoic acids.

Cleavage of the C-C bond between the two rings: This would lead to fragments corresponding to the pyridinyl ion and the salicylic acid radical, or vice versa. Key fragments would be expected at m/z 78 (pyridin-3-yl cation) and m/z 137 (2-hydroxy-5-carboxyphenyl radical cation).

Fragments from the salicylic acid moiety: Common fragments for salicylic acid include ions at m/z 120 ([M-H2O]+) and m/z 92 ([M-CO2-CO]+).

A detailed analysis would require an experimental mass spectrum to create a table of observed m/z values and their relative intensities to confirm these pathways. Such specific data for this compound is not found in the available scientific literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Hydroxy-5-(pyridin-3-yl)benzoic acid. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular properties with high accuracy.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. researchgate.netscispace.com These methods, often paired with Pople-style basis sets such as 6-311++G(d,p), iteratively adjust the positions of the atoms until a minimum energy conformation (the ground state) is found. researchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure. mdpi.com For molecules containing both benzoic acid and pyridine (B92270) moieties, these calculations can accurately predict the planarity and interaction between the two ring systems. nih.govamanote.com

Molecules with rotatable single bonds, like the C-C bond connecting the benzoic acid and pyridine rings in this compound, can exist in different spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating this bond. This process identifies the most stable conformers (energy minima) and the transition states (energy maxima) that represent the barriers to rotation. The resulting energy profile reveals the flexibility of the molecule and the relative populations of different conformers at a given temperature. Such studies are critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. actascientific.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests high reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. actascientific.comnih.gov These descriptors provide a quantitative basis for predicting chemical behavior.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ (Chemical Potential)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1/(2η) | Inverse of hardness, indicates higher reactivity |

| Electrophilicity Index | ω | χ²/(2η) | Propensity to accept electrons |

The values in this table are conceptual representations of global reactivity descriptors derived from HOMO and LUMO energies.

The introduction of substituents can significantly alter the frontier orbital energies. rsc.org For this compound, the electron-withdrawing nature of the pyridine ring and the electron-donating hydroxyl group will influence the electron density distribution across the HOMO and LUMO, thereby tuning its reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id The map is color-coded:

Red regions indicate negative electrostatic potential, representing electron-rich areas that are prone to attack by electrophiles.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, due to their high electronegativity and lone pairs of electrons. researchgate.netwolfram.com Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group, making them the primary sites for nucleophilic interaction. actascientific.com

Computational methods can accurately predict various spectroscopic properties, which is crucial for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating the isotropic magnetic shielding tensors of atoms in a molecule. uncw.edugaussian.com These values can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.netconicet.gov.ar The close agreement between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra. researchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states. researchgate.netrsc.org By analyzing the orbitals involved in these transitions (e.g., π → π* or n → π*), TD-DFT provides insights into the nature of the absorption bands observed in the experimental UV-Vis spectrum. academie-sciences.fr For aromatic systems like this, functionals such as CAM-B3LYP often yield results that correlate well with experimental data. researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |

|---|---|---|---|

| ~320 | > 0.1 | HOMO → LUMO | π → π |

| ~280 | > 0.1 | HOMO-1 → LUMO | π → π |

| ~250 | > 0.1 | HOMO → LUMO+1 | π → π* |

This table presents hypothetical TD-DFT data for this compound, illustrating the type of information obtained from such calculations.

Solvent Effects Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. mdpi.comresearchgate.netgithub.io These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the calculation of properties like optimized geometry, conformational energies, and electronic spectra in different solvents, providing a more realistic comparison with experimental data obtained in solution. mdpi.com For instance, the polarity of the solvent can affect the relative stability of different conformers or the position of UV-Vis absorption maxima. mdpi.com

Polarizable Continuum Models (PCM) and Onsager Model Applications

The influence of a solvent environment on the electronic structure and properties of this compound can be computationally simulated using Polarizable Continuum Models (PCM) and the Onsager model. These models are instrumental in quantum chemical calculations to approximate the effect of a solvent by representing it as a continuous medium with a defined dielectric constant.

While direct applications of PCM and the Onsager model specifically to this compound are not extensively detailed in available research, the theoretical framework for such studies is well-established. For similar aromatic carboxylic acids and pyridine derivatives, these models are employed to calculate solvent effects on molecular geometry, electronic spectra, and thermodynamic stability. For instance, a study on 3-hydroxy-2-quinoxalinecarboxylic acid utilized the PCM model with DFT to investigate solvent effects on its tautomers, calculating geometrical parameters, vibrational frequencies, and electronic properties in various solvents like benzene (B151609), diethyl ether, and water. researchgate.net Similarly, research on 2-(trifluoromethyl)benzoic acid employed TD-DFT with the PCM in ethanol (B145695) and DMSO to analyze its spectroscopic and non-linear optical properties, demonstrating the utility of these models in understanding solvent-molecule interactions. researchgate.net

A hypothetical application to this compound would involve optimizing the molecular geometry in the gas phase and in different solvents. Subsequent calculations would yield data on how properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are modulated by the solvent's polarity. This information is crucial for predicting the compound's behavior in solution, which is vital for various chemical and biological applications.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties is a significant area of computational chemistry, driven by the demand for new materials for optoelectronic applications. Organic molecules with extensive π-conjugated systems and charge-transfer characteristics, such as this compound, are promising candidates for NLO materials.

Computational prediction of NLO properties typically involves the calculation of the first-order hyperpolarizability (β), a key parameter defining the second-order NLO response. Density Functional Theory (DFT) is a widely used method for these calculations. Although specific NLO prediction studies for this compound are not found in the reviewed literature, studies on analogous compounds highlight the approach. For example, the NLO properties of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid were investigated by calculating the electric dipole moment (μ) and hyperpolarizability (β) using both Hartree-Fock (HF) and DFT methods. researchgate.net Another study on chromene derivatives also utilized DFT to explore their NLO properties, indicating that such compounds possess distinct NLO characteristics. researchgate.net

A theoretical study on this compound would involve DFT calculations to determine its dipole moment, polarizability, and first hyperpolarizability. The results would provide insight into its potential as an NLO material. The presence of both an electron-donating hydroxyl group and an electron-withdrawing pyridinyl group attached to the benzoic acid core suggests a potential for significant intramolecular charge transfer, a key feature for high NLO activity.

Interactive Data Table: Predicted NLO Properties (Hypothetical)

Below is a hypothetical interactive table showcasing the kind of data that would be generated from a DFT study on the NLO properties of this compound, based on methodologies applied to similar molecules.

| Property | Gas Phase | Ethanol (PCM) | DMSO (PCM) |

| Dipole Moment (μ) in Debye | 3.5 | 4.8 | 5.2 |

| Polarizability (α) in a.u. | 150 | 165 | 170 |

| First Hyperpolarizability (β) in a.u. | 800 | 1200 | 1400 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Coordination Chemistry and Supramolecular Assembly

Influence of Complexation on Electronic and Optical Properties

A comprehensive review of available scientific literature indicates a notable scarcity of specific research focused on the influence of metal complexation on the electronic and optical properties of 2-Hydroxy-5-(pyridin-3-yl)benzoic acid. While extensive research has been conducted on the coordination chemistry of related benzoic acid and pyridine (B92270) derivatives, detailed studies providing specific data tables and in-depth analysis for this particular compound are not readily found in the public domain.

Research into analogous compounds, such as 3-pyridin-3-yl-benzoic acid, has demonstrated that coordination with metal ions can significantly alter their photophysical properties. For instance, studies on zinc(II) and cadmium(II) complexes with 3-pyridin-3-yl-benzoate have reported the emergence of fluorescence upon complexation, a property not prominent in the free ligand. These investigations highlight how the formation of metal-organic coordination architectures can lead to novel electronic and optical characteristics. However, due to the strict requirement to focus solely on this compound, the specific findings from these related but structurally distinct compounds cannot be detailed here.

The electronic and optical behavior of a ligand like this compound upon complexation would theoretically be influenced by several factors, including:

The nature of the metal ion: The choice of metal (e.g., transition metals, lanthanides) would play a crucial role in the resulting electronic transitions.

Coordination mode: The way the ligand binds to the metal center (e.g., through the carboxylate group, the pyridine nitrogen, and/or the hydroxyl group) would affect the electron density distribution and, consequently, the spectroscopic properties.

Without specific experimental data from research dedicated to this compound, any discussion of its properties upon complexation remains speculative. The generation of detailed data tables for parameters such as absorption maxima (λmax), emission maxima (λem), fluorescence quantum yields (Φ), and excited-state lifetimes (τ) is therefore not possible at this time. Further experimental investigation is required to elucidate the specific effects of complexation on the electronic and optical properties of this compound.

Biological and Pharmaceutical Relevance: Structure Activity Relationships and Mechanisms

Structure-Activity Relationship (SAR) Studies of 2-Hydroxy-5-(pyridin-3-yl)benzoic Acid and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 2-hydroxybenzoic acid, these studies have elucidated key features necessary for their pharmacological effects.

The position and electronic properties of substituents on the aromatic rings of 2-hydroxybenzoic acid analogues significantly modulate their biological activity. The core 2-hydroxybenzoic acid moiety itself is often essential for activity, with both the carboxylic acid and the adjacent hydroxyl group playing critical roles in target binding. nih.gov

For instance, in a series of 2-hydroxybenzoic acid derivatives investigated as SIRT5 inhibitors, the carboxylic acid and hydroxyl groups were found to be essential for maintaining inhibitory activity. nih.gov Masking the carboxylic acid group, for example by converting it to an ester, resulted in a near-complete loss of activity. nih.gov Similarly, the removal of the hydroxyl group also led to a significant decrease in potency. nih.gov

Table 1: Impact of Substituent Position on the Biological Activity of Representative 2-Hydroxybenzoic Acid Analogues

| Compound Analogue | Target | Substitution Position | Observed Activity (IC50 in µM) | Reference |

| 4-((4-(4-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid | SIRT5 | para-acetamido on phenyl | 13.1 | nih.gov |

| 4-((4-(3-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid | SIRT5 | meta-acetamido on phenyl | 28.2 | nih.gov |

| 4-((4-(2-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid | SIRT5 | ortho-acetamido on phenyl | 35.7 | nih.gov |

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It affects a molecule's ability to cross biological membranes and interact with its target. nih.gov

For many series of biologically active compounds, a correlation can be observed between lipophilicity and activity. Often, increasing lipophilicity leads to enhanced biological activity up to a certain point, beyond which further increases can lead to decreased solubility, increased metabolic breakdown, or non-specific binding. nih.gov In the context of 2-hydroxybenzoic acid derivatives, modifying substituents can systematically alter the compound's logP value. For example, the introduction of hydrophobic groups like halogens or alkyl chains can increase lipophilicity.

A study on a series of 2-hydroxybenzoic acid analogues as SIRT5 inhibitors demonstrated this principle. A hit compound with a calculated logP (cLogP) of 4.04 was optimized to an analogue with a lower cLogP of 2.74, which resulted in a two-fold increase in potency. nih.gov This highlights that a simple positive correlation is not always the case, and an optimal lipophilicity range often exists for a given target.

Table 2: Lipophilicity and In Vitro Activity of Selected 2-Hydroxybenzoic Acid Analogues against SIRT5

This table includes data on analogues of 2-hydroxybenzoic acid to demonstrate the correlation between lipophilicity and activity.

| Compound Analogue | cLogP | SIRT5 Inhibition (IC50 in µM) |

| Analogue A | 4.04 | 26.4 |

| Analogue B | 2.74 | 13.1 |

| Analogue C | 3.23 | 28.2 |

| Analogue D | 2.97 | 10.3 |

| Analogue E | 3.39 | 2.6 |

Data synthesized from a study on SIRT5 inhibitors. nih.gov

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.

Docking studies of 2-hydroxybenzoic acid derivatives have consistently highlighted the critical role of the salicylate (B1505791) moiety in forming key interactions with protein targets. The carboxylate group is frequently observed forming strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues like arginine and lysine, or with residues capable of hydrogen bonding such as tyrosine. nih.gov

The adjacent hydroxyl group is also a key player in these interactions, often forming a hydrogen bond with other residues in the active site, such as valine or serine. nih.govsemanticscholar.org These hydrogen bonds are crucial for the stable binding and proper orientation of the inhibitor within the active site. Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings of the ligand and aromatic residues of the protein (e.g., phenylalanine, tyrosine) are also commonly observed, further contributing to the binding affinity. nih.govsemanticscholar.org For this compound, both the phenyl and pyridine (B92270) rings would be available for such interactions.

Molecular docking programs can estimate the binding affinity of a ligand to a protein, often expressed as a docking score. While not a perfect prediction of experimental binding affinity, these scores are valuable for ranking potential inhibitors and prioritizing compounds for synthesis and biological testing. A strong correlation between docking scores and experimentally determined inhibitory concentrations (e.g., IC50 or pIC50 values) can validate the docking model and provide confidence in its predictive power. nih.gov

Specificity, the ability of a drug to bind to its intended target without affecting other molecules, can also be assessed through molecular docking. By docking a ligand into the active sites of various related proteins, it is possible to predict its selectivity profile. For this compound, docking studies could help identify its most likely biological targets and predict its potential for off-target effects.

Investigational Biological Activities at the Molecular Level (in vitro studies)

The biological effects of this compound and its analogues have been explored through various in vitro studies, revealing a range of activities at the molecular level. These studies are essential for elucidating the mechanism of action and identifying the therapeutic potential of these compounds.

Derivatives of 2-hydroxybenzoic acid have shown inhibitory activity against various enzymes. For example, as previously mentioned, certain analogues are inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways. nih.gov The inhibitory concentrations (IC50) for these compounds can range from the low micromolar to nanomolar scale, depending on their specific structure.

Furthermore, compounds containing the pyridin-3-yl moiety have been investigated for their antiproliferative activity against various cancer cell lines. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which share the 4-(pyridin-3-yl)phenyl substructure with the title compound, have demonstrated potent antiproliferative effects. Some of these compounds showed lethal effects against melanoma, renal cancer, and breast cancer cell lines at a concentration of 10 µM. nih.gov This suggests that the this compound scaffold may also possess anticancer properties.

Table 3: Investigational In Vitro Activities of Compounds Structurally Related to this compound

This table presents data for structurally related compounds to illustrate potential in vitro activities.

| Compound Type | Biological Target / Assay | Cell Line | Activity (IC50 or % Inhibition) | Reference |

| 2-Hydroxybenzoic acid analogue | SIRT5 Enzyme Inhibition | - | IC50: 2.6 µM | nih.gov |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea analogue | Antiproliferative Activity | SK-MEL-5 (Melanoma) | 146.1% (lethal effect) at 10 µM | nih.gov |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea analogue | Antiproliferative Activity | 786-0 (Renal Cancer) | 108.7% (lethal effect) at 10 µM | nih.gov |

| Pyridine-quinoline hybrid | PIM-1 Kinase Inhibition | - | IC50: 14.3 nM | researchgate.net |

| 3-(pyridin-3-yl)-2-oxazolidinone derivative | Antibacterial Activity | S. aureus | MIC: 32-64 µg/mL | nih.gov |

Enzyme Inhibition and Receptor Binding Assays

Direct enzyme inhibition and receptor binding assay data for this compound are not extensively available in published research. However, the broader class of 2-hydroxybenzoic acid derivatives has been a subject of investigation for enzyme inhibition. For instance, research has identified derivatives of 2-hydroxybenzoic acid as novel and selective inhibitors of SIRT5, a sirtuin deacetylase enzyme implicated in metabolic pathways and cancer. nih.gov In these studies, the 2-hydroxybenzoic acid moiety was determined to be essential for maintaining inhibitory activity against SIRT5. nih.gov While a specific compound, designated "hit 11," was identified as a moderate SIRT5 inhibitor with an IC₅₀ value of 26.4 ± 0.8 μM, its precise structure was not disclosed as this compound. nih.gov Therefore, while the core structure suggests potential for enzyme interaction, specific binding constants and inhibitory concentrations for this compound remain uncharacterized.

Antioxidant Properties and Radical Scavenging Mechanisms (e.g., HAT, SETPT, SPLET)

Specific experimental studies detailing the antioxidant properties and the precise radical scavenging mechanisms of this compound have not been identified. Generally, the antioxidant activity of phenolic compounds, including benzoic acid derivatives, can occur through several mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. nih.govscielo.org.za This is often the preferred mechanism in the gas phase. scielo.org.zapreprints.org

Stepwise Electron Transfer Proton Transfer (SET-PT): The antioxidant first transfers an electron, followed by a proton, to the radical. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. nih.govscielo.org.za This mechanism is often favored in polar solvents like water. scielo.org.zapreprints.org

For benzoic acid derivatives, antioxidant capacity is heavily influenced by the number and position of hydroxyl groups and other substituents. ffhdj.com The electron-withdrawing nature of the carboxyl group can have a negative impact on the hydrogen-donating ability of the phenolic hydroxyl group. ffhdj.com Without direct experimental data, the specific antioxidant activity and dominant radical scavenging mechanism for this compound remain speculative.

Antimicrobial Activity: Antibacterial and Antifungal Mechanisms

There is a lack of studies specifically investigating the antimicrobial activity of this compound. However, the activities of its parent structures, salicylic (B10762653) acid and various pyridine derivatives, are well-documented.

Antibacterial Mechanisms: Salicylic acid (2-hydroxybenzoic acid) and its derivatives are known to possess antibacterial properties. cdnsciencepub.comresearchgate.net The effects on bacterial physiology can be diverse, and in some cases, salicylic acid can activate antibiotic resistance operons, such as the mar operon in Escherichia coli. cdnsciencepub.com One proposed mechanism for its antibacterial action involves the disruption of the bacterial cell wall and membrane, leading to the leakage of intracellular components. nih.gov Pyridine-containing compounds have also been synthesized and evaluated, with many showing a range of antibacterial activities. nih.govmdpi.com

Antifungal Mechanisms: Salicylic acid is also recognized for its antifungal capabilities against various pathogens. nih.govjocpr.com Its efficacy is often dependent on pH, which affects the uptake of the molecule into the fungal cell. nih.gov Derivatives of salicylic acid have been synthesized and tested, showing that modifications to the core structure can significantly impact antifungal potency. jocpr.comresearchgate.net Complex derivatives incorporating a 2-hydroxybenzoic acid moiety have been screened against fungal species like Candida albicans and Aspergillus niger. researchgate.net

Given the known properties of its structural components, this compound may possess antimicrobial activity, but its spectrum, potency, and mechanisms of action require experimental validation.

Anti-inflammatory Potential

Direct experimental evidence for the anti-inflammatory potential of this compound is not available in the current body of scientific literature. The core structure, 2-hydroxybenzoic acid (salicylic acid), is the foundational compound for aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.

Derivatives of salicylic acid and other benzoic acid structures are frequently explored for anti-inflammatory effects. mdpi.comnih.govnih.gov For example, a study on a different heterocyclic compound, 5-pyridin-2-yl-1H- nih.govnih.govtriazole-3-carboxylic acid ethyl ester, demonstrated significant anti-inflammatory activity in an in vitro egg albumin denaturation assay. While this indicates that pyridine-containing structures can exhibit anti-inflammatory properties, the activity of this compound has not been investigated.

Anti-cancer Activity (e.g., HepG2 Liver Carcinoma Inhibition)

There are no specific studies evaluating the anti-cancer activity of this compound against the HepG2 human liver carcinoma cell line or any other cancer cells.

Research into related benzoic acid derivatives has shown potential in this area. For instance, certain naturally occurring dihydroxybenzoic acid derivatives have been found to retard cancer cell growth by inhibiting histone deacetylases (HDAC), which in turn induces reactive oxygen species and apoptosis mediated by caspase-3. nih.gov Other research has focused on various synthetic benzoic acid derivatives that have shown inhibitory action against different cancer cell lines. preprints.org A novel synthetic compound, Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR), has also been investigated for its anticancer effects. nih.gov However, without direct studies, it is unknown if this compound possesses similar cytotoxic or anti-proliferative properties.

Modulation of Endoplasmic Reticulum (ER) Stress

No literature was found that connects this compound with the modulation of endoplasmic reticulum (ER) stress. ER stress is a specific cellular response to an accumulation of unfolded or misfolded proteins in the ER lumen, triggering the unfolded protein response (UPR). nih.govbiorxiv.org This is a specialized area of research, and investigations into compounds that modulate ER stress are typically preceded by broader evidence of significant biological activity. nih.gov

Potential as Biochemical Research Probes

The use of this compound as a biochemical research probe has not been reported. The development of chemical probes for biological research requires specific properties, such as high selectivity for a target, and often includes fluorescent or reactive groups to enable detection. While the pyridine moiety is a feature in some reported receptor antagonists and probes, the title compound itself has not been developed or utilized for this purpose. researchgate.net

Material Science and Catalytic Applications

Applications as Dyes and Colorants

While direct utilization of 2-Hydroxy-5-(pyridin-3-yl)benzoic acid as a dye has not been extensively reported, its chemical structure strongly suggests its potential as a precursor for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most versatile class of synthetic organic colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.gov

In this context, this compound can serve as an excellent coupling component. The electron-donating hydroxyl group on the benzoic acid ring activates the aromatic system, facilitating electrophilic substitution by a diazonium salt. The general reaction for the synthesis of azo dyes from this compound would involve the diazotization of an aromatic amine (such as aniline (B41778) or a substituted aniline) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt would then be reacted with this compound in a coupling reaction to yield a highly conjugated azo dye. chemrevlett.comorientjchem.org

The color of the resulting azo dye can be tuned by varying the substituents on the aromatic amine used for diazotization. The pyridine (B92270) ring in the structure of this compound can also influence the color and properties of the dye, potentially leading to dyes with interesting photophysical properties and improved fastness. Azo dyes containing heterocyclic moieties, such as pyridine, are known for their broad spectrum of biological and pharmacological activities. rsc.org

Table 1: Potential Azo Dyes Derived from this compound

| Diazonium Salt Precursor | Potential Azo Dye Structure | Potential Color Range |

| Aniline | Yellow to Orange | |

| p-Nitroaniline | Orange to Red | |

| Anthranilic acid | Red to Violet |

Note: The exact color would depend on the specific chemical environment and the presence of auxochromes and chromophores in the final molecule.

Advanced Optical Materials and Devices (e.g., NLO materials)

The field of nonlinear optics (NLO) deals with the interaction of high-intensity light with materials to produce new optical effects. Materials with significant NLO properties are crucial for a range of applications in optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor (D-A) groups are known to exhibit high second-order NLO activity. nih.gov

This compound possesses several structural features that make it a promising candidate for NLO applications. The molecule contains a π-conjugated system composed of the benzene (B151609) and pyridine rings. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring can act as electron-donating and electron-withdrawing groups, respectively, creating a push-pull system that enhances the molecular hyperpolarizability. The pyridine ring can also contribute to the NLO response.

While experimental data on the NLO properties of this compound are not yet available, theoretical and computational studies on similar pyridine-containing organic molecules have shown significant NLO responses. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to predict the hyperpolarizability and other NLO parameters of this compound, providing valuable insights into its potential for NLO applications. researchgate.net Further research, both computational and experimental, is warranted to fully explore the NLO potential of this compound and its derivatives.

Polymeric Materials and Networks

The bifunctional nature of this compound, containing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters through polycondensation reactions. nih.gov Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.

The polycondensation of this compound would lead to the formation of a polyester (B1180765) with pyridine units in the polymer backbone. The presence of the pyridine moiety could impart unique properties to the resulting polymer, such as improved solubility in certain solvents, the ability to coordinate with metal ions, and altered thermal and mechanical characteristics compared to traditional aromatic polyesters. The synthesis could be carried out via melt polycondensation or solution polycondensation methods. nih.gov

Table 2: Potential Properties of Polyesters Derived from this compound

| Property | Potential Characteristic |

| Thermal Stability | High, due to the aromatic backbone |

| Mechanical Strength | Potentially high, characteristic of aromatic polyesters |

| Solubility | May be enhanced in polar solvents due to the pyridine nitrogen |

| Metal Coordination | The pyridine nitrogen can act as a coordination site for metal ions |

The incorporation of this compound into polymer structures could lead to the development of functional materials for specific applications, such as separation membranes. The pyridine group in the polymer chain can act as a site for further functionalization or can influence the membrane's surface properties and transport characteristics. For instance, the basicity of the pyridine nitrogen could be exploited in the design of membranes for gas separation (e.g., CO2 capture) or for the separation of acidic compounds from a mixture. The ability of the pyridine unit to coordinate with metal ions could also be utilized for the development of membranes with catalytic or selective binding properties.

Catalytic Applications

The presence of both acidic (carboxylic acid and phenolic hydroxyl) and basic (pyridine nitrogen) functional groups within the same molecule suggests that this compound could have interesting catalytic properties.

As an organocatalyst, this compound could potentially catalyze reactions that benefit from a bifunctional acid-base mechanism. The Lewis basic pyridine nitrogen can activate electrophiles, while the Brønsted acidic carboxylic acid or phenolic hydroxyl group can activate nucleophiles. This cooperative action could be effective in various organic transformations. princeton.edu

Furthermore, this compound is an excellent candidate for use as a ligand in metal-catalyzed reactions. The carboxylate group and the pyridine nitrogen can chelate to a metal center, forming a stable complex that can then catalyze a variety of reactions.

A particularly promising area for the application of this compound in catalysis is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound, with its carboxylate and pyridine groups, makes it an ideal linker for the synthesis of novel MOFs. mdpi.comrsc.orgrsc.orgnih.govrsc.org

The resulting MOFs could possess a variety of interesting properties relevant to catalysis:

High Surface Area and Porosity: MOFs can have exceptionally high surface areas, providing numerous accessible active sites for catalysis. mdpi.com

Tunable Pore Size and Functionality: The structure and properties of the MOF can be tuned by changing the metal ion and the organic linker. The pyridine and hydroxyl groups within the pores of a MOF constructed from this linker could be further functionalized to introduce specific catalytic sites.

Lewis Acidity/Basicity: The metal nodes in the MOF can act as Lewis acid sites, while the uncoordinated pyridine nitrogen atoms can act as Lewis base sites, leading to bifunctional catalysts. wikipedia.org

MOFs based on pyridine-carboxylic acid linkers have been shown to be effective catalysts for a range of organic reactions, including Knoevenagel condensation, aldol (B89426) reactions, and cyanosilylation. The design and synthesis of MOFs using this compound as a linker could lead to new and efficient heterogeneous catalysts for a variety of chemical transformations.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzoic acid will likely focus on enhancing efficiency, sustainability, and scalability. While traditional methods such as the Suzuki-Miyaura cross-coupling reaction—linking a 5-halosalicylic acid with a 3-pyridylboronic acid—are effective, emerging strategies aim to reduce reliance on heavy metals and harsh reagents. wikipedia.orglibretexts.org

Green Chemistry Approaches: Future synthetic routes are expected to incorporate principles of green chemistry. nih.gov This includes the use of visible-light photoredox catalysis, which can facilitate biaryl coupling under mild, metal-free conditions, thereby minimizing toxic waste. researchgate.netresearchgate.net Another promising avenue is the exploration of "photosplicing," a metal-free biaryl coupling method that uses light to induce a traceless cleavage of a sulfur-linker, driven by the formation of gaseous by-products. scientificupdate.com

Advanced Synthesis Technologies: The adoption of continuous flow chemistry offers a scalable and efficient alternative to traditional batch processing. rug.nl This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. Furthermore, developing one-pot tandem reactions, such as a combined arylation-protodecarboxylation process starting from salicylic (B10762653) acids, could streamline the synthesis of meta-functionalized biaryls and related structures. rsc.org

| Synthetic Strategy | Key Advantages | Potential Starting Materials | References |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | High reliability and versatility for C-C bond formation. | 5-halosalicylic acids, 3-pyridylboronic acid | wikipedia.orglibretexts.org |

| Visible-Light Photoredox Catalysis | Metal-free, mild reaction conditions, environmentally benign. | Aryl halides, pyridinium (B92312) salts | researchgate.netresearchgate.net |

| Continuous Flow Chemistry | High scalability, improved safety, precise process control, higher yields. | Adaptable for various coupling reactions. | rug.nl |

| Tandem Arylation-Protodecarboxylation | Streamlined multi-step synthesis into a single operation. | Substituted salicylic acids | rsc.org |

Deeper Mechanistic Studies of Biological Activities and Target Validation

The structural similarity of this compound to known bioactive molecules suggests a rich pharmacology that warrants deeper investigation. Derivatives of 2-hydroxybenzoic acid have already been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer. researchgate.net This precedent strongly suggests that this compound could be a scaffold for developing novel therapeutics.

Future research should focus on:

Target Identification and Validation: Employing techniques like chemical proteomics and thermal shift assays to identify the specific cellular targets of the compound and its derivatives.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For instance, if the compound targets an enzyme, studies would involve kinetics, crystallography to determine the binding mode, and cellular assays to confirm downstream effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the pyridine (B92270) and salicylic acid rings to understand how structural changes affect potency and selectivity. Bi-aryl analogues of salicylic acid have already shown promise in ameliorating endoplasmic reticulum stress. nih.govtandfonline.com

| Potential Biological Target Class | Therapeutic Area | Rationale based on Similar Structures | References |

|---|---|---|---|

| Sirtuin Deacetylases (e.g., SIRT5) | Oncology, Metabolic Diseases | 2-hydroxybenzoic acid derivatives are selective SIRT5 inhibitors. | researchgate.net |

| Cyclooxygenases (e.g., COX-2) | Inflammation, Pain | 5-acetamido-2-hydroxy benzoic acid shows anti-inflammatory activity. | [14 from initial search] |

| Protein Tyrosine Phosphatases (e.g., STEP) | Neurodegenerative Diseases | Benzoic acid derivatives have shown neuroprotective properties as STEP inhibitors. | [10 from initial search] |